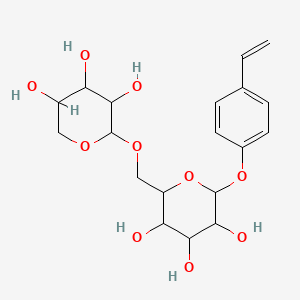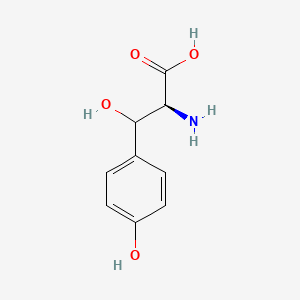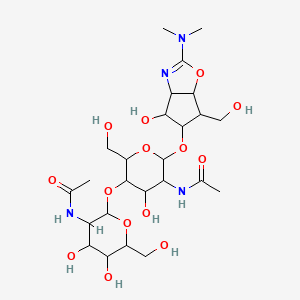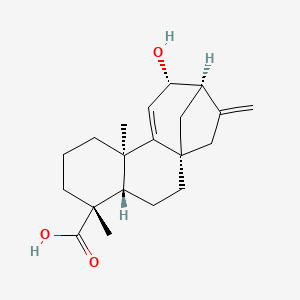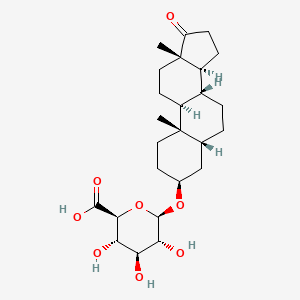
Etiocholanolone 3-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etiocholanolone 3-glucuronide is a steroid glucosiduronic acid having etiocholanolone as the steroid component. It has a role as a human blood serum metabolite, a human urinary metabolite, a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a steroid glucosiduronic acid and a 17-oxo steroid. It is a conjugate acid of an this compound(1-).
Applications De Recherche Scientifique
Analytical Techniques in Detecting Steroid Glucuronides
- Direct Quantification in Urine: A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the direct quantification of steroid glucuronides, including etiocholanolone glucuronide. This technique allows for precise measurements without the need for hydrolysis and derivatization, common in gas chromatography-mass spectrometry (GC-MS) methods (Pozo et al., 2008).
Metabolic Pathways and Conjugation Processes
- Role in Steroid Metabolism: Etiocholanolone glucuronide is a key component in the metabolism of testosterone and other steroids. Its glucuronidation, the process of conjugating with glucuronic acid, is crucial for understanding steroid metabolism in various physiological contexts (Sten et al., 2009).
Clinical and Biological Implications
- Implications for Doping Analyses: Understanding the metabolism of etiocholanolone and its glucuronides is significant for doping control, particularly in sports where testosterone and its metabolites are monitored. Studies have focused on the metabolite profiles in urine to enhance the detection of doping substances (Wang et al., 2020).
- Influence on Granulocyte Kinetics: Research has explored the effect of etiocholanolone on granulocyte kinetics, demonstrating its potential role in mobilizing granulocytes from the bone marrow. This finding suggests its utility in assessing bone marrow reserve and response to certain medical treatments (Vogel et al., 1967).
- Role in Seizure Protection: Etiocholanolone has been studied for its anticonvulsant properties, indicating its potential in protecting against seizures. This line of research opens up possibilities for new therapeutic approaches in neurological disorders (Kaminski et al., 2005).
Transport and Uptake Mechanisms
- Mechanisms in Hepatic Uptake: Studies have shown that etiocholanolone glucuronide, among other glucuronides, is primarily transported by liver and intestinal proteins like MRP2 and MRP3. This understanding is crucial for predicting interindividual variability in drug-androgen interactions (Li et al., 2019).
Propriétés
Formule moléculaire |
C25H38O8 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |
Clé InChI |
VFUIRAVTUVCQTF-GYFJWSTRSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Synonymes |
(3alpha,5alpha)-17-oxoandrostan-3-yl beta-D-glucopyranosiduronic acid androsterone glucosiduronate androsterone glucuronide androsterone glucuronide, (3beta,5alpha)-isomer androsterone glucuronide, (beta-D)-isomer androsterone glucuronide, sodium salt, (3alpha,5alpha)-isomer androsterone glucuronide, sodium salt, (3alpha,5beta)-isomer etiocholanolone glucuronide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


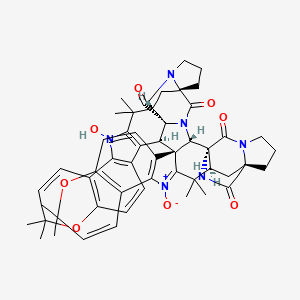
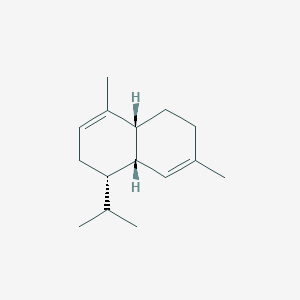
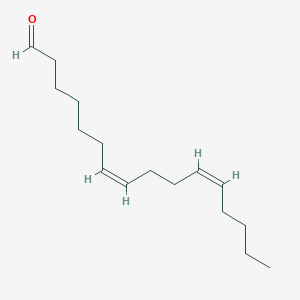
![5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B1253746.png)


